Product packaging for Benzenamine, 4,4'-azoxybis-(Cat. No.:CAS No. 61594-51-2)

Benzenamine, 4,4'-azoxybis-

Cat. No.: B3274865
CAS No.: 61594-51-2
M. Wt: 228.25 g/mol
InChI Key: NMNYZCYUYMFSQA-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-azoxybis-, specifically the compound 4,4'-Azoxybis[N,N-dimethylbenzenamine] (CAS 794-95-6), is a high-purity chemical offered as a 99% transparent liquid. It is characterized by a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol. This product is strictly designated for Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers value this compound for its azoxybenzene core structure, a functional group of significant interest in materials science. Potential research applications include the development of advanced polymeric materials and liquid crystals, where such molecules can influence thermal and optical properties. The azoxy group can also serve as a versatile synthetic intermediate for further chemical transformations. The product is packaged in a 25kg drum to support ongoing laboratory and industrial-scale research endeavors. The structural information and specifications are based on the compound 4,4'-Azoxybis[N,N-dimethylbenzenamine] (CAS 794-95-6) as a representative example .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4O B3274865 Benzenamine, 4,4'-azoxybis- CAS No. 61594-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-(4-aminophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNYZCYUYMFSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=[N+](C2=CC=C(C=C2)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576867
Record name 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61594-51-2
Record name 1-(4-Aminophenyl)-2-(4-iminocyclohexa-2,5-dien-1-ylidene)hydrazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Benzenamine, 4,4 Azoxybis

Established Synthetic Pathways for Azoxydianilines

Traditional methods for synthesizing azoxy compounds have been well-documented and rely on fundamental organic transformations. These pathways, while effective, often involve stoichiometric reagents and harsher conditions compared to contemporary methods. nih.gov

The reduction of aromatic nitro compounds is a cornerstone for the synthesis of azoxyarenes. wikipedia.org This transformation typically proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) derivatives. nm.govthieme-connect.de The condensation of these intermediates, often under basic conditions, leads to the formation of the azoxy linkage. wikipedia.orgthieme-connect.de

A variety of reducing agents have been employed for this purpose. For instance, the reduction of nitrobenzene (B124822) with arsenous oxide is a classic method for preparing azoxybenzene (B3421426). wikipedia.org Another common reagent is sodium borohydride (B1222165), which, in the presence of a catalyst, can effectively convert aromatic nitro compounds to their corresponding azoxy derivatives. researchgate.net The reaction's progression is a multi-step process involving the reduction of the nitro group, which can be halted at the azoxy stage before further reduction to azo or amine products occurs. nm.govthieme-connect.de

Research has demonstrated the efficacy of a BiO(OH)/activated carbon catalyst system for the sodium borohydride reduction of various nitroarenes. The yields of the corresponding azoxy compounds vary depending on the substituents on the aromatic ring. researchgate.net

Table 1: Yields of Azoxy Compounds from Reduction of Nitroaromatic Precursors researchgate.net Reaction Conditions: 10 mmol substrate, 0.2 g BiO(OH)/AC catalyst, 10 mmol Sodium Borohydride, 0.1 g Sodium Hydroxide in methanol (B129727) at room temperature.

Nitroaromatic PrecursorCorresponding Azoxy Product Yield
Nitrobenzene90%
4-Chloronitrobenzene85%
4-Methylnitrobenzene82%
3-Chloronitrobenzene65%
3-Methylnitrobenzene63%
2-Chloronitrobenzene30%
2-Methylnitrobenzene27%

This interactive table summarizes the yields of various azoxy compounds synthesized via the catalytic reduction of their corresponding nitroaromatic precursors.

An alternative established route to azoxy compounds involves the oxidation of the corresponding azo precursors. wikipedia.org This method directly introduces an oxygen atom onto the nitrogen-nitrogen double bond. Peroxy acids are common oxidizing agents used for this transformation. wikipedia.orgrsc.org The reaction is generally believed to proceed by the addition of an oxygen atom to one of the nitrogen atoms of the azo group, forming the azoxy functional group. researchgate.netcore.ac.uk

Studies on the oxidation of azo dyes with reagents like peroxy acids or tert-butyl hydroperoxide have shown that the initial product formed is an azoxy compound. rsc.org This intermediate can sometimes undergo further reactions, such as the Wallach rearrangement, depending on the reaction conditions and the structure of the substrate. rsc.org

The formation of the azoxy bond can be achieved through the condensation of an aromatic hydroxylamine with an aromatic nitroso compound. wikipedia.org This reaction forms a water molecule as a byproduct and directly yields the azoxy product. wikipedia.org

PhNHOH + PhNO → PhN(O)NPh + H₂O wikipedia.org

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing sustainable and efficient methods for synthesizing azoxy compounds.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. youtube.com In the context of azoxy compound synthesis, this involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.gov

A notable example is the synthesis of azoxybenzenes using the cost-effective and low-toxicity catalyst N,N-Diisopropylethylamine (DIPEA) in water, a green solvent, at room temperature. nih.gov This approach avoids the need for transition metals and harsh reaction conditions, making it an attractive method for industrial applications. nih.gov Another strategy involves photocatalysis, where visible light is used to drive the reaction in an aqueous solution at room temperature, offering both high conversion and selectivity. researchgate.net Biocatalysis represents a frontier in green synthesis, with enzymes like fungal unspecific peroxygenases being explored as catalysts for producing azoxy compounds from anilines with high efficiency and selectivity, using hydrogen peroxide as a benign oxidant. nih.gov These enzymatic methods have the potential to significantly reduce the environmental impact of azoxy compound production. nih.govresearchgate.net

The use of catalysts is central to modern synthetic chemistry, offering improved reaction rates, higher selectivity, and greater efficiency. researchgate.net In the synthesis of azoxydianilines, catalytic systems are employed in both reductive and oxidative pathways.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net For the reduction of nitroarenes, various catalytic systems have been developed. These include noble metal catalysts for hydrogenation reactions and, more recently, non-noble metal oxides which can operate without additives. researchgate.net For example, cerium oxide (CeO₂) nanorods have been investigated as catalysts for the transfer hydrogenation of nitroarenes, demonstrating excellent catalytic properties. researchgate.net A system using a BiO(OH)/activated carbon catalyst for sodium borohydride reductions has shown good yields and the potential for catalyst recycling over multiple runs. researchgate.net

In oxidative routes, metal oxides are used to catalyze the coupling of anilines with oxidants like hydrogen peroxide (H₂O₂). researchgate.net Enzymatic catalysis, as mentioned, also offers remarkable efficiency, with fungal peroxygenases exhibiting high turnover numbers (up to 48,450) and excellent chemoselectivity (up to 98%) for the synthesis of azoxy products from aniline (B41778) precursors. nih.gov

Table 2: Comparison of Modern Catalytic Methodologies for Azoxy Compound Synthesis

Catalytic SystemPrecursor(s)Key FeaturesReference
DIPEANitrosobenzenes or AnilinesTransition-metal-free; Water as solvent; Room temperature nih.gov
BiO(OH)/Activated CarbonNitroarenesHeterogeneous catalyst; Recyclable; Uses NaBH₄ reductant researchgate.net
CeO₂ NanorodsNitroarenesNon-noble metal oxide; Base-free conditions; Transfer hydrogenation researchgate.net
Fungal Unspecific PeroxygenasesAnilinesBiocatalyst; High turnover and selectivity; Uses H₂O₂ oxidant nih.gov
Copper/GrapheneNitrobenzene compoundsPhotocatalyst; Utilizes light energy google.com

This interactive table compares various modern catalytic systems used in the synthesis of azoxy compounds, highlighting their key features and starting materials.


Continuous Flow Synthesis Techniques for Scalability

The transition from batch to continuous flow synthesis represents a significant advancement for the scalable and efficient production of azoxybenzenes, including Benzenamine, 4,4'-azoxybis-. Flow reactors, particularly microfluidic reactors (MFRs), offer substantial advantages over traditional batch processes, such as superior heat and mass transfer, enhanced safety profiles, and the potential for automation.

A prominent continuous flow method for azoxybenzene synthesis involves the reductive dimerization of the corresponding nitrosobenzene (B162901) precursors. In one approach, a microfluidic reactor is equipped with a gel-bound organocatalyst, such as proline. fiveable.mesolubilityofthings.com The nitroso precursor is pumped through the reactor where it interacts with the immobilized catalyst, leading to rapid formation of the azoxy linkage under mild conditions. fiveable.mesolubilityofthings.com This setup allows for the continuous production of the product, which can be easily isolated by solvent evaporation, eliminating the need for complex purification steps to remove the catalyst. fiveable.me

Another innovative flow technique utilizes visible light irradiation to promote the synthesis of azoxybenzenes from nitroarenes. This method, when translated from batch to a continuous-flow system using PTFE capillary tubing, can significantly improve the selectivity for the azoxy product over side products like anilines. libretexts.org The precise control over reaction parameters such as residence time, temperature, and light intensity in a flow system is key to maximizing yield and purity.

The scalability of these processes is a key advantage. By numbering up—running multiple flow reactors in parallel—production volumes can be increased significantly without the challenges associated with scaling up large-volume batch reactors. The inherent safety of handling smaller volumes of reactants at any given time and the ability to precisely control reaction exotherms make continuous flow a highly attractive methodology for the industrial-scale synthesis of Benzenamine, 4,4'-azoxybis-.

Table 1: Advantages of Continuous Flow Synthesis for Benzenamine, 4,4'-azoxybis-
ParameterAdvantage in Flow SynthesisImpact on Scalability and Efficiency
Heat TransferHigh surface-area-to-volume ratio ensures rapid and efficient heat dissipation.Improved safety by preventing thermal runaways; allows for reactions at higher temperatures and concentrations, increasing reaction rates.
Mass TransferEfficient mixing and short diffusion distances lead to faster reaction kinetics.Higher conversion rates and reduced reaction times, leading to greater throughput.
SafetySmall reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions.Enables the use of reaction conditions that would be too dangerous for large-scale batch processing.
AutomationSystems can be fully automated for continuous, unattended operation.Reduced labor costs, improved reproducibility, and seamless integration into multi-step synthetic sequences.
ScalabilityProduction is scaled by extending operation time or by "numbering-up" (parallelization of reactors).More predictable and linear scale-up compared to the complex redevelopment often required for batch processes.

Functionalization and Derivatization of the Benzenamine, 4,4'-azoxybis- Core

The presence of two primary aromatic amine groups and two phenyl rings makes Benzenamine, 4,4'-azoxybis- a versatile platform for a wide range of functionalization and derivatization reactions.

The nucleophilic amine groups are primary sites for chemical modification through N-substitution reactions.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atoms of the primary amine functionalities. This can be achieved through reactions with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents. Such reactions typically proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. Depending on the reaction conditions and stoichiometry, mono-, di-, tri-, or even tetra-alkylated products (forming quaternary ammonium (B1175870) salts) can potentially be formed at each original amine site. For instance, reaction with an excess of a primary alkyl bromide in the presence of a non-nucleophilic base to scavenge the generated acid would lead to the corresponding N,N,N',N'-tetra-alkylated derivative.

N-Acylation is the reaction of the primary amine groups with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form amide bonds. This is a robust and widely used transformation. youtube.com The reaction is typically rapid and can be carried out under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. The resulting bis-amide derivatives exhibit altered chemical properties, including different solubility profiles and electronic characteristics, compared to the parent diamine.

Table 2: General Strategies for N-Alkylation and N-Acylation
TransformationReagent ClassTypical ReagentsProduct Functional Group
N-AlkylationAlkyl HalidesMethyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl chloride (C₆H₅CH₂Cl)Secondary/Tertiary Amine
Reductive AminationAldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN)Secondary Amine
N-AcylationAcyl HalidesAcetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl)Amide
Carboxylic AnhydridesAcetic anhydride ((CH₃CO)₂O), Succinic anhydrideAmide

The primary amine groups of Benzenamine, 4,4'-azoxybis- readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.orgnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). libretexts.org Given that the parent molecule contains two amine groups, reaction with two equivalents of an aldehyde or ketone results in the formation of a bis-Schiff base. The reaction is typically catalyzed by acid and often involves the removal of water to drive the equilibrium towards the product. The choice of the carbonyl compound allows for the introduction of a vast array of different R-groups, thereby tuning the steric and electronic properties of the final molecule. These Schiff base derivatives are important in coordination chemistry as they can act as ligands for various metal ions. cam.ac.ukminia.edu.eg

Table 3: Examples of Schiff Base Derivatives from Benzenamine, 4,4'-azoxybis-
Carbonyl ReagentStructure of ReagentResulting Bis-Schiff Base Structure Snippet
BenzaldehydeC₆H₅CHO-N=CH-C₆H₅
Salicylaldehyde (B1680747)HOC₆H₄CHO-N=CH-C₆H₄-OH
Acetone(CH₃)₂CO-N=C(CH₃)₂
4-MethoxybenzaldehydeCH₃OC₆H₄CHO-N=CH-C₆H₄-OCH₃

The benzene (B151609) rings of the core structure are susceptible to electrophilic aromatic substitution (EAS), and the amine groups can be converted into other functionalities.

Electrophilic Aromatic Substitution: The two primary amine groups (-NH₂) are powerful activating and ortho, para-directing groups for EAS reactions. nih.gov Conversely, the central azoxy group (-N=N(O)-) is generally considered to be a deactivating group. The strong activating effect of the amine groups will dominate, directing incoming electrophiles to the positions ortho to the amines (i.e., the 3, 5, 3', and 5' positions). Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid, which would likely require protection of the amine groups first to prevent oxidation. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Functional Group Interconversions: The primary amine groups are versatile handles for further transformations. A key reaction is diazotization , where the amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt (-N₂⁺Cl⁻). These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide range of other functional groups through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or by reaction with water to yield a hydroxyl group (-OH). fiveable.me

The difunctional nature of Benzenamine, 4,4'-azoxybis- makes it an excellent building block for the synthesis of macrocycles and polymers. By reacting it with complementary difunctional electrophiles, large ring structures can be formed. For example, a condensation reaction with a dialdehyde (B1249045) (e.g., terephthaldehyde) or a diacyl chloride (e.g., terephthaloyl chloride) under high-dilution conditions can lead to the formation of [2+2] or [3+3] macrocyclic Schiff bases or polyamides, respectively. Pd-catalyzed amination reactions with dihaloarenes could also be employed to construct novel polyazamacrocycles.

The rigid, linear geometry of the azoxybenzene core, combined with the potential for functionalization, also makes these molecules attractive for supramolecular chemistry. The introduction of hydrogen bond donors/acceptors or π-rich aromatic systems can direct the self-assembly of these molecules into well-defined, higher-order structures like liquid crystals, gels, or molecular networks.

Development of Polymeric Monomers and Precursors

The bifunctional nature of Benzenamine, 4,4'-azoxybis-, with its two primary amine groups, makes it an ideal candidate for polycondensation reactions. This process involves the reaction of the diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride, to form long-chain polyamides. The rigid and linear geometry of the Benzenamine, 4,4'-azoxybis- unit plays a crucial role in the properties of the resulting polymers, often leading to materials with high thermal stability and the potential for liquid crystalline behavior.

The synthesis of these polymers is typically carried out through solution polycondensation at low temperatures. This method allows for controlled polymerization and the formation of high molecular weight polymers. The choice of the co-monomer, specifically the dicarboxylic acid, is critical in tailoring the final properties of the polymer. By varying the length and flexibility of the dicarboxylic acid, researchers can manipulate the polymer's solubility, thermal characteristics, and mechanical strength.

Aromatic polyamides, often referred to as aramids, are a class of polymers known for their exceptional strength and thermal resistance. The incorporation of the azoxybenzene moiety from Benzenamine, 4,4'-azoxybis- into an aramid backbone is expected to further enhance these properties. The rigid azoxy unit can contribute to a higher glass transition temperature (Tg) and improved thermal stability.

Table 1: Representative Polyamides Synthesized from Benzenamine, 4,4'-azoxybis-

Diacyl Chloride Co-monomer Polymer Designation Inherent Viscosity (dL/g) Decomposition Temperature (°C) Glass Transition Temperature (°C)
Terephthaloyl chloride P-1 0.85 450 >300
Isophthaloyl chloride P-2 0.78 435 285
Adipoyl chloride P-3 0.65 380 210

Note: The data presented in this table is illustrative and based on typical results found in the study of aromatic polyamides. Specific values can vary depending on the precise reaction conditions and characterization methods.

The research into polymers derived from Benzenamine, 4,4'-azoxybis- has also explored the synthesis of liquid crystalline polymers. The rigid, rod-like structure of the azoxybenzene unit is a key feature that can induce liquid crystalline phases in the polymer melt or in solution. When combined with flexible aliphatic dicarboxylic acids, the resulting polyamides can exhibit thermotropic liquid crystalline behavior, where the polymer chains align in an ordered fashion upon heating. This property is highly desirable for the fabrication of high-strength fibers and films.

The thermal properties of these polymers are a key area of investigation. Thermogravimetric analysis (TGA) is commonly used to determine the thermal stability of the polyamides. Typically, aromatic polyamides derived from Benzenamine, 4,4'-azoxybis- exhibit high decomposition temperatures, often exceeding 400°C in a nitrogen atmosphere. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also significantly high for these materials, reflecting the rigidity of the polymer backbone.

The solubility of these polymers is another critical factor, as it dictates their processability. Wholly aromatic polyamides are often difficult to dissolve in common organic solvents. However, the introduction of flexible aliphatic chains from the dicarboxylic acid co-monomer can improve solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenamine, 4,4 Azoxybis and Its Analogues

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides valuable information about the functional groups present. For Benzenamine, 4,4'-azoxybis-, characteristic absorption bands are expected for the amine (N-H), azoxy (N=N-O), and aromatic (C-H, C=C) functionalities.

Key vibrational modes for aromatic amines typically include N-H stretching vibrations in the range of 3300-3500 cm⁻¹, and aromatic C=C stretching absorptions between 1500-1600 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, generally appear in the 750-800 cm⁻¹ region. researchgate.net The presence of the azoxy group would introduce characteristic stretching vibrations, which can be compared to related azoxy compounds.

Table 1: Predicted FTIR Spectral Data for Benzenamine, 4,4'-azoxybis-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric) ~3450 Strong
N-H Stretch (symmetric) ~3350 Strong
Aromatic C-H Stretch 3000-3100 Medium
Aromatic C=C Stretch 1580-1620 Strong
N-H Bend 1590-1650 Medium
Azoxy (N=N) Stretch 1450-1490 Medium-Strong
Azoxy (N-O) Stretch 1280-1320 Strong

Note: This table is based on typical vibrational frequencies for the functional groups present and serves as a predictive guide. Actual experimental values may vary.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic rings and the N=N bond of the azoxy group.

For aromatic azo compounds, the N=N stretching vibration is a key diagnostic band in the Raman spectrum. The position and intensity of this band can provide insights into the electronic environment and conjugation within the molecule. The symmetric breathing modes of the benzene rings are also typically strong in the Raman spectrum.

Table 2: Expected Raman Spectral Data for Benzenamine, 4,4'-azoxybis-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium
Aromatic Ring Breathing 990-1010 Strong
Azoxy (N=N) Stretch 1380-1450 Strong
C-N Stretch 1100-1200 Medium

Note: This table is based on characteristic Raman shifts for similar compounds. Experimental data is required for precise assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Dynamics

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships between atoms.

¹H NMR spectroscopy provides information about the chemical environment of protons. For Benzenamine, 4,4'-azoxybis-, the aromatic protons on the two benzene rings would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would reveal the substitution pattern and the electronic effects of the amino and azoxy groups. The protons of the amino groups would likely appear as a broader signal, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton. The aromatic carbons would resonate in the range of 110-160 ppm. The chemical shifts of the carbons directly attached to the nitrogen atoms of the amino and azoxy groups would be particularly informative about the electronic structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenamine, 4,4'-azoxybis-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -NH₂) 6.6 - 6.8 114 - 116
Aromatic C-H (meta to -NH₂) 7.0 - 7.3 128 - 130
Aromatic C-NH₂ - 145 - 150
Aromatic C-N=N(O) - 140 - 145

Note: Predicted values are based on the analysis of similar aniline (B41778) and azoxybenzene (B3421426) derivatives. rsc.orgrsc.org Experimental verification is necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings, confirming the connectivity of the protons on each ring. wikipedia.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the benzene rings and the azoxy group. ceon.rsbeilstein-journals.org

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For Benzenamine, 4,4'-azoxybis-, ssNMR could be used to characterize its crystalline packing and to study the conformation of the molecule in the solid state. ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would be particularly informative for this compound. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. nih.govhmdb.ca For Benzenamine, 4,4'-azoxybis-, with a chemical formula of C₁₂H₁₂N₄O, the theoretical exact mass of the neutral molecule is 228.1011 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ with a theoretical exact mass of 229.1089 Da. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with high precision (typically within 5 ppm), which allows for the confident confirmation of the elemental formula C₁₂H₁₂N₄O, distinguishing it from other isobaric compounds.

Despite the power of this technique, specific experimental high-resolution mass spectra and detailed fragmentation pathway analyses for Benzenamine, 4,4'-azoxybis- were not found in the performed literature search.

X-ray Diffraction Analysis for Crystal and Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions.

While a single crystal structure for Benzenamine, 4,4'-azoxybis- has not been reported in the surveyed literature, the crystal structure of the closely related analogue p-azoxyanisole (Benzenamine, 4,4'-azoxybis- where amino groups are replaced by methoxy (B1213986) groups) provides valuable insight into the molecular geometry. The study of p-azoxyanisole revealed a stable crystalline form belonging to the space group P2₁/a with four molecules in the unit cell. nist.gov The molecule adopts a generally planar conformation, though with a significant twist; the angle between the normals of the two benzene rings is 22.6°. nist.gov This deviation from planarity is a common feature in azoxybenzenes. The conformation of the central -N=N(O)- group is trans. nist.gov The precise bond lengths and angles determined in this study offer a model for the expected geometry of Benzenamine, 4,4'-azoxybis-.

Interactive Table: Selected Bond Lengths and Angles for p-Azoxyanisole Data sourced from the crystallographic study of p-azoxyanisole, an analogue of Benzenamine, 4,4'-azoxybis-. nist.gov

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Length NN~1.25 Å
Bond Length NO~1.28 Å
Bond Length CN~1.45 Å
Bond Angle CNN~116 °
Bond Angle CNO~118 °
Bond Angle NNO~125 °

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can have distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline form based on the positions and intensities of the diffraction peaks.

A PXRD analysis of Benzenamine, 4,4'-azoxybis- would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram could be used to identify the specific crystalline form present, assess its purity, and detect any phase transitions induced by factors like temperature or pressure. However, a review of the scientific literature did not yield specific studies on the polymorphism or phase analysis of Benzenamine, 4,4'-azoxybis- using powder X-ray diffraction.

Chiroptical Properties and Stereochemical Investigations (if applicable)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemistry of chiral molecules. These methods measure the differential interaction of a substance with left- and right-circularly polarized light.

Benzenamine, 4,4'-azoxybis- is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Consequently, in an achiral solvent or environment, it is not expected to exhibit any ECD or ORD signal.

However, it has been demonstrated that achiral molecules, including azobenzene (B91143) derivatives, can be induced to exhibit chiroptical properties. This can occur when the achiral molecule is placed in a chiral environment, such as when it is co-assembled with a chiral molecule, incorporated into a chiral matrix, or aggregated into a supramolecular helical structure. In such cases, the achiral chromophore can adopt a twisted, chiral conformation, leading to measurable ECD and ORD signals. No specific studies investigating induced chirality for Benzenamine, 4,4'-azoxybis- were found.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A non-zero ECD signal is only observed for chiral substances. As Benzenamine, 4,4'-azoxybis- is achiral, it does not have an intrinsic ECD spectrum.

ORD measures the variation in the optical rotation of a substance with the wavelength of light. Similar to ECD, this phenomenon is exclusive to chiral compounds. Therefore, Benzenamine, 4,4'-azoxybis- does not exhibit an ORD spectrum under normal conditions.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Benzenamine, 4,4 Azoxybis

Redox Chemistry and Electrochemical Behavior

The azoxy group is electrochemically active and can undergo both reduction and oxidation. The presence of electron-donating amino groups on the phenyl rings significantly influences the potentials at which these electron transfer processes occur.

Cyclic voltammetry is a key technique for investigating the electrochemical properties of azoxy compounds. While specific studies on Benzenamine, 4,4'-azoxybis- are not extensively detailed in readily available literature, the behavior of analogous aromatic azoxy compounds, such as 4,4'-azopyridine-1,1'-dioxide, provides valuable insight into the expected electrochemical characteristics. utexas.edu

In dimethylformamide (DMF), aprotic polar solvent, such compounds typically exhibit two distinct, reversible one-electron reduction steps. utexas.edu The first reduction corresponds to the formation of a stable anion radical, and the second to the formation of a dianion. For 4,4'-azopyridine-1,1'-dioxide, these waves appear at half-wave potentials (E½) of approximately -0.73 V and -1.35 V versus a saturated calomel (B162337) electrode (SCE). utexas.edu The separation and reversibility of these peaks indicate that the initial electron transfer creates a relatively stable intermediate. The data suggests that the first reduction is a reversible one-electron process, while the second wave may be complicated by subsequent chemical reactions. utexas.edu

Table 1: Electrochemical Reduction Data for an Analogous Aromatic Azoxy Compound (4,4'-azopyridine-1,1'-dioxide) in DMF. utexas.edu
Redox ProcessHalf-Wave Potential (E½ vs. SCE)Characteristics
First Reduction (Formation of Anion Radical)-0.73 VReversible, one-electron transfer
Second Reduction (Formation of Dianion)-1.35 VOne-electron transfer, potentially followed by a chemical reaction (ECE-type process)

The reduction of the azoxy group in Benzenamine, 4,4'-azoxybis- is expected to proceed through a stepwise electron transfer mechanism.

Formation of the Anion Radical: The initial step is a one-electron transfer to the azoxy moiety, generating a radical anion. This intermediate is often stable enough to be detected by techniques like electron spin resonance (ESR) spectroscopy. utexas.edu

Ar-N(O)=N-Ar + e⁻ ⇌ [Ar-N(O)=N-Ar]•⁻

Formation of the Dianion: A second one-electron transfer at a more negative potential leads to the formation of a dianion.

[Ar-N(O)=N-Ar]•⁻ + e⁻ ⇌ [Ar-N(O)=N-Ar]²⁻

Studies on similar compounds suggest that the process can be more complex than simple sequential electron transfers. utexas.edu The reduction may follow an ECE-type mechanism, where an initial E lectron transfer is followed by a C hemical reaction (such as protonation or rearrangement), which generates a new species that undergoes a second E lectron transfer at the same or a nearby potential. utexas.edu The generation of radical intermediates is a key feature of both the electrochemical reduction and the chemical synthesis of azoxy compounds from anilines or nitrosobenzenes, which can involve single electron transfer (SET) steps. acs.org

Photochemical Transformations and Light-Induced Rearrangements

Benzenamine, 4,4'-azoxybis-, like other aromatic azoxy compounds, is susceptible to transformations upon exposure to light, particularly in the ultraviolet (UV) range. These reactions include isomerization, reduction, oxidation, and skeletal rearrangements.

The most common photochemical reaction for azoxy and azo compounds is reversible trans/cis (or E/Z) isomerization around the nitrogen-nitrogen double bond. researchgate.netproquest.comnih.gov Upon irradiation with light of a suitable wavelength (typically in the UV-A range), the thermodynamically more stable trans isomer can be converted to the cis isomer. nih.govacs.org This process can often be reversed by irradiation at a different wavelength or by thermal relaxation. nih.gov

The quantum yield for photoisomerization can be very high. For example, the fungicide azoxystrobin (B1666510) undergoes efficient E to Z isomerization with a quantum yield of 0.75 in organic solvents, a value significantly higher than in aqueous solutions. researchgate.net This indicates that the environment plays a crucial role in the efficiency of the isomerization process. researchgate.net

Table 2: General Characteristics of Azoxy Moiety Photoisomerization.
ProcessDescriptionTypical ConditionsReversibility
trans → cis (E → Z)Conversion of the thermodynamically stable trans isomer to the less stable cis isomer.UV irradiation (e.g., 365 nm). nih.govYes
cis → trans (Z → E)Conversion of the cis isomer back to the trans isomer.Irradiation with a different wavelength (often visible light) or thermal relaxation. nih.govYes

Under certain conditions, irradiation can lead to the reduction or oxidation of the azoxy group.

Photoreduction: The photochemical reduction of azoxybenzene (B3421426) to the corresponding azobenzene (B91143) is a known reaction. researchgate.net This process involves the removal of the oxygen atom from the azoxy bridge. Studies on analogous azo dyes show that photoreduction often competes with photoisomerization but typically occurs with a much lower quantum yield and may require higher energy irradiation (e.g., λ ≤ 313 nm). rsc.org The reaction likely proceeds via hydrogen abstraction from the solvent or another hydrogen donor by the excited state of the azoxy compound. rsc.org

Photo-oxidation: Intramolecular photo-oxidation can occur, often coupled with a rearrangement. The classic example is the photorearrangement of azoxybenzene to 2-hydroxyazobenzene, which involves the transfer of the azoxy oxygen atom to an ortho position on one of the phenyl rings. researchgate.net This is an intramolecular redox process where one part of the molecule is oxidized (the ring) and another is reduced (the nitrogen bridge).

A significant photochemical reaction for aromatic azoxy compounds is the Photo-Wallach rearrangement. Upon UV irradiation, azoxybenzene and its derivatives can rearrange to form ortho-hydroxyazo compounds. researchgate.nettorontomu.carsc.org This reaction is believed to proceed through a cyclic intermediate. For a symmetrically substituted compound like Benzenamine, 4,4'-azoxybis-, the rearrangement would be expected to yield 2-hydroxy-4,4'-diaminoazobenzene.

The mechanism involves the excitation of the azoxy compound to an excited singlet or triplet state, followed by the formation of an intermediate that facilitates the transfer of the oxygen atom to the ortho position of the benzene (B151609) ring. researchgate.net In some cases, this rearrangement can be observed as a subsequent reaction following the initial formation of the azoxy compound during a photochemical synthesis from nitroarenes. torontomu.carsc.org Other complex photoinduced cyclization pathways have also been reported for different types of azoxy compounds, often initiated by the homolytic cleavage of bonds adjacent to the azoxy group. nih.govrhhz.net

Thermal Decomposition Pathways and Stability Studies

The thermal stability of Benzenamine, 4,4'-azoxybis-, also known as 4,4'-azoxydianiline, is a critical parameter for its application, particularly in the synthesis of high-performance polymers. The stability is intrinsically linked to the strength of the bonds within the molecule, especially the central azoxy bridge (-N=N(O)-) and its connection to the aromatic rings. Thermal analysis techniques are essential for characterizing these properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method to determine the thermal stability and decomposition profile of a compound.

While specific TGA data for the standalone monomer Benzenamine, 4,4'-azoxybis- is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on aromatic azoxy and azo compounds. The decomposition of such molecules is typically an energetic process initiated by the cleavage of the weakest bonds. In this case, the C-N bonds linking the aromatic rings to the azoxy group and the N-N and N-O bonds within the azoxy bridge are the most probable sites for initial thermal scission.

A typical TGA analysis would involve heating the sample at a constant rate (e.g., 10 °C/min) under an inert (N₂) or oxidative (air) atmosphere. The resulting thermogram would show the temperature at which weight loss begins (onset decomposition temperature) and the temperature of maximum rate of weight loss, derived from the derivative thermogravimetric (DTG) curve. For aromatic compounds, decomposition often occurs at high temperatures, typically above 200-250 °C. The process may occur in a single, sharp step or in multiple stages, corresponding to the sequential loss of different fragments of the molecule. The final residual mass at the end of the experiment provides information on the formation of stable char.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting and crystallization, and chemical reactions.

For a crystalline solid like Benzenamine, 4,4'-azoxybis-, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. This transition represents the energy absorbed by the compound to transform from a solid to a liquid state. The temperature of the peak maximum and the integrated area of the peak provide the melting temperature (Tm) and the enthalpy of fusion (ΔHf), respectively. While specific DSC data for 4,4'-azoxydianiline is scarce, studies on structurally similar aromatic compounds, such as p-azoxyanisole, demonstrate the utility of DSC in clearly identifying such phase transitions. researchgate.net No other solid-solid phase transitions would be expected unless the compound exhibits polymorphism. Following the melting endotherm, at higher temperatures, a broad exothermic peak might be observed, corresponding to the energy released during thermal decomposition.

Kinetic Studies of Thermal Degradation

Kinetic analysis of thermal degradation provides quantitative data on the rate of decomposition and the activation energy (Ea) required for the process to occur. This information is crucial for predicting the long-term stability and lifetime of a material at different temperatures. vu.edu.auelectrochem.org

The kinetics of thermal degradation are typically studied using TGA data obtained at multiple heating rates. mdpi.com Several computational methods, known as isoconversional (or model-free) methods, are commonly employed to determine the kinetic parameters without assuming a specific reaction model. researchgate.netresearchgate.net Prominent examples include:

Flynn–Wall–Ozawa (FWO) method: This integral method relates the logarithm of the heating rate to the inverse of the temperature at a given conversion level.

Kissinger–Akahira–Sunose (KAS) method: This method is another widely used integral approach.

Friedman (FR) method: This is a differential method that is considered more sensitive but can be affected by data noise.

By applying these methods, a plot of activation energy as a function of the conversion degree can be generated. A constant Ea value across the conversion range suggests a single-step decomposition mechanism, whereas a variable Ea indicates a more complex, multi-step process. researchgate.net Such detailed kinetic studies on Benzenamine, 4,4'-azoxybis- are not readily found in the literature but would be essential for a complete understanding of its thermal degradation mechanism.

Acid-Base Properties and Protonation Equilibria of Amine Functions

Benzenamine, 4,4'-azoxybis- possesses two primary aromatic amine (-NH₂) functional groups, which confer basic properties to the molecule. The basicity of these groups is determined by the availability of the nitrogen lone pair of electrons for protonation. chemistrysteps.com

In aromatic amines, the lone pair on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. youtube.comslideshare.net This delocalization reduces the electron density on the nitrogen atom, making it less available to accept a proton compared to aliphatic amines. Consequently, aromatic amines are generally weaker bases than aliphatic amines and ammonia. libretexts.org

The basicity of the amine groups in 4,4'-azoxydianiline is further influenced by the electronic nature of the substituent on the opposite side of the aromatic ring, which in this case is the azoxy-bridged phenylamine group. The azoxy group (-N=N(O)-) is known to be an electron-withdrawing group through both the inductive and resonance effects. This electron-withdrawing nature pulls electron density away from the benzene rings and, subsequently, from the nitrogen atoms of the amine groups. youtube.com This effect further decreases the availability of the lone pair for protonation, making 4,4'-azoxydianiline a very weak base. Its basicity is expected to be lower than that of aniline (B41778).

The protonation equilibria can be described by the acid dissociation constant (pKa) of the conjugate acid (Ar-NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base. While the specific pKa value for 4,4'-azoxydianiline is not documented, a comparison with related compounds illustrates the expected trend.

Table 1: Comparison of pKa Values for Conjugate Acids of Aniline and Related Amines

CompoundStructurepKa of Conjugate Acid (Ar-NH₃⁺)Basicity Relative to Aniline
AnilineC₆H₅NH₂4.6Reference
4-Nitroaniline (B120555)O₂N-C₆H₄-NH₂1.0Weaker
4-MethoxyanilineCH₃O-C₆H₄-NH₂5.3Stronger
Benzenamine, 4,4'-azoxybis- H₂N-C₆H₄-N=N(O)-C₆H₄-NH₂Not Reported (Expected to be < 4.6)Expected to be Weaker

Note: This table illustrates the effect of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups on the basicity of aniline. The azoxy group in the target compound is electron-withdrawing, predicting a lower basicity.

Catalytic Applications and Mechanisms Involving 4,4'-Azoxydianiline as Ligands or Precursors

Role as Ligands in Transition Metal Catalysis

While specific catalytic applications involving Benzenamine, 4,4'-azoxybis- as a ligand are not well-documented, its molecular structure suggests significant potential for use in coordination chemistry and catalysis. The molecule contains multiple potential donor sites: the nitrogen atoms of the two amine groups and the nitrogen and oxygen atoms of the central azoxy bridge. This allows it to function as a multidentate ligand, capable of binding to one or more metal centers.

By analogy with structurally similar compounds like 4,4'-oxydianiline (B41483) and various azo-dyes, 4,4'-azoxydianiline can be expected to form stable complexes with a variety of transition metals. researchgate.netjmchemsci.com Depending on the coordination mode and the metal center, it could act as:

A bidentate bridging ligand , coordinating to two different metal ions through its two terminal amine groups, potentially forming coordination polymers or metal-organic frameworks (MOFs).

A tetradentate chelating ligand , wrapping around a single metal ion using the two amine nitrogens and two donors from the azoxy group.

Complexes formed from such ligands often exhibit interesting catalytic properties. For instance, metal complexes derived from ligands containing azo and amine functionalities have been investigated for their catalytic activity in oxidation reactions. mdpi.com The close proximity of metal centers, which can be enforced by a bridging ligand like 4,4'-azoxydianiline, can facilitate multi-electron redox processes that are key to many catalytic cycles. Potential applications for such complexes could include oxidation of alcohols and phenols, C-H activation, and other industrially relevant transformations. The synthesis of such complexes would typically involve reacting a metal salt (e.g., chlorides, acetates) with the ligand in a suitable solvent. jmchemsci.com Characterization of the resulting metal complexes would confirm the coordination mode and geometry, which are crucial for determining their potential catalytic activity.

Participation in Organic Reactions as Nucleophiles or Bases

The chemical behavior of Benzenamine, 4,4'-azoxybis-, also known as 4,4'-azoxyaniline, as a nucleophile or a base is dictated by the presence of the two primary amino groups attached to the aromatic rings. The nucleophilicity and basicity of these amino groups are significantly influenced by the electronic properties of the azoxy bridge (-N=N(O)-).

The azoxy group is generally considered to be an electron-withdrawing group. This is due to the electronegativity of the nitrogen and oxygen atoms and the potential for resonance delocalization of the lone pairs of electrons on the amino groups into the aromatic system and the azoxy moiety. This electron-withdrawing nature reduces the electron density on the nitrogen atoms of the amino groups, thereby decreasing their basicity and nucleophilicity compared to aniline.

In organic reactions, the amino groups of Benzenamine, 4,4'-azoxybis- can act as nucleophiles, attacking electron-deficient centers. However, their reduced nucleophilicity means that they will react more slowly than aniline or anilines with electron-donating substituents. Reactions where Benzenamine, 4,4'-azoxybis- could potentially act as a nucleophile include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this is often less straightforward with aromatic amines due to the potential for multiple alkylations and side reactions.

Condensation reactions: For example, reaction with aldehydes or ketones to form imines (Schiff bases).

The reactivity in these transformations would be expected to be modest due to the deactivating effect of the azoxy group.

Heterogeneous Catalysis for Specific Conversions

The azoxy and amino functionalities in Benzenamine, 4,4'-azoxybis- offer multiple sites for chemical transformation under heterogeneous catalysis. The specific conversion achieved is highly dependent on the catalyst, reaction conditions (temperature, pressure, solvent), and the reducing or oxidizing agent used.

Hydrogenation:

One of the most significant catalytic transformations of Benzenamine, 4,4'-azoxybis- is its reduction. Heterogeneous catalytic hydrogenation can lead to different products depending on the catalyst and the severity of the conditions.

Reduction to 4,4'-Hydrazobenzidine: Under controlled conditions, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the azoxy group can be selectively reduced to a hydrazo group, yielding 4,4'-hydrazobenzidine. This reaction is a key step in the industrial synthesis of benzidine (B372746) and its derivatives, which are important dye intermediates.

Reduction to 4,4'-Diaminobiphenyl (Benzidine): The 4,4'-hydrazobenzidine intermediate can undergo further rearrangement under acidic conditions (the benzidine rearrangement) to form 4,4'-diaminobiphenyl.

Reductive Cleavage to p-Phenylenediamine: Under more forcing hydrogenation conditions, both the azoxy group and the N-N bond of the resulting hydrazo intermediate can be cleaved, leading to the formation of p-phenylenediamine.

The table below summarizes the potential products from the heterogeneous catalytic hydrogenation of Benzenamine, 4,4'-azoxybis-.

CatalystReducing AgentMajor Product(s)
Pd/CH₂4,4'-Hydrazobenzidine
Raney NiH₂4,4'-Hydrazobenzidine, p-Phenylenediamine
PtO₂H₂p-Phenylenediamine

Oxidation:

The amino groups of Benzenamine, 4,4'-azoxybis- are susceptible to oxidation. Heterogeneous catalytic oxidation can be used to modify these groups, although controlling the selectivity can be challenging. Potential oxidation products could involve the formation of nitroso, nitro, or even azo compounds through coupling, depending on the oxidant and catalyst used. However, specific and well-documented examples of heterogeneous catalytic oxidation of Benzenamine, 4,4'-azoxybis- are scarce in the readily available scientific literature.

The choice of a suitable heterogeneous catalyst is crucial for achieving high selectivity towards a desired product. Factors such as the nature of the active metal, the properties of the support material (e.g., surface area, porosity, acidity), and the presence of promoters can all significantly influence the catalytic performance.

Theoretical and Computational Investigations of Benzenamine, 4,4 Azoxybis and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for molecules the size of Benzenamine, 4,4'-azoxybis-. DFT calculations provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate electrons, while the LUMO energy represents the ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

For Benzenamine, 4,4'-azoxybis-, the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl rings, while the LUMO would likely be centered on the electron-accepting azoxy bridge. The presence of amino groups is expected to raise the HOMO energy level compared to unsubstituted azoxybenzene (B3421426), making the molecule more susceptible to electrophilic attack and oxidation.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

ParameterFormulaDescriptionIllustrative Value (eV) for a related Aniline (B41778) Derivative
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital-5.50
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital-1.40
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity4.10
Ionization Potential (I)-EHOMOEnergy required to remove an electron5.50
Electron Affinity (A)-ELUMOEnergy released when an electron is added1.40
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency-3.45
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer2.05
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons2.90

Illustrative data based on typical values for aromatic amines and azo compounds calculated using DFT. Actual values for Benzenamine, 4,4'-azoxybis- would require specific computation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. memsait.it Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate solutions to the Schrödinger equation. While computationally more demanding than DFT, these methods are often used as a benchmark for high-accuracy energy calculations, geometry optimizations, and determining thermodynamic properties. researchgate.net For a molecule like Benzenamine, 4,4'-azoxybis-, ab initio calculations could be employed to precisely determine its heat of formation, conformational energy differences, and the energy barriers for bond rotation, providing a robust dataset for understanding its thermodynamic stability.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). nih.gov By analyzing the gradient of the electron density, AIM identifies critical points, including bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs reveal the nature of the interaction. nih.gov

For Benzenamine, 4,4'-azoxybis-, AIM analysis would be crucial for characterizing several key interactions:

Covalent Bonds: The C-N, N=N, N-O, C-C, and C-H bonds would exhibit BCPs with high electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r) < 0), characteristic of shared-shell (covalent) interactions.

Intramolecular Hydrogen Bonds: The proximity of the azoxy group's oxygen atom to ortho-hydrogens on the phenyl rings could lead to weak C-H···O interactions, which would be identified by a BCP with low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), typical of closed-shell interactions.

Intermolecular Hydrogen Bonds: In a condensed phase, the primary amine (-NH₂) groups are strong hydrogen bond donors, while the azoxy oxygen and nitrogen atoms are potential acceptors. AIM would precisely characterize the strength and nature of the N-H···O and N-H···N hydrogen bonds that govern the supramolecular assembly. The analysis classifies hydrogen bonds as weak, moderate, or strong based on the values of the electron density and its Laplacian at the BCP. nih.gov

Interaction TypeTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Nature of Interaction
Covalent (e.g., C-C)> 0.20< 0Shared-shell
Strong H-bond (e.g., O-H···O)> 0.035< 0Partially covalent
Moderate H-bond (e.g., N-H···O)0.01 - 0.035> 0Primarily electrostatic
Weak H-bond / van der Waals< 0.01> 0Closed-shell

This table presents typical ranges for AIM parameters to classify chemical interactions expected in Benzenamine, 4,4'-azoxybis-.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of conformational landscapes and the study of dynamic processes like self-assembly.

Benzenamine, 4,4'-azoxybis- possesses significant conformational flexibility, primarily due to the rotation around the C-N single bonds connecting the phenyl rings to the central azoxy bridge. MD simulations can map the potential energy surface associated with these rotations.

Gas-Phase Simulations: In the gas phase, simulations would reveal the intrinsic conformational preferences of an isolated molecule. The most stable conformation is likely to be a twisted, non-planar structure to minimize steric hindrance between the phenyl rings and the azoxy group. The simulations would quantify the energy barriers between different conformers.

Solution-Phase Simulations: When a solvent is introduced, the conformational landscape can change significantly. Polar solvents would stabilize conformations where the polar amino and azoxy groups are exposed, potentially altering the rotational barriers and the equilibrium population of different conformers through explicit hydrogen bonding with solvent molecules.

The structure of Benzenamine, 4,4'-azoxybis- is conducive to forming ordered structures through self-assembly, driven by non-covalent interactions. MD simulations are ideal for modeling these processes.

Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors, and the azoxy group's oxygen and nitrogen atoms are acceptors. Simulations would show the formation of extensive hydrogen-bonding networks, likely leading to one-dimensional chains or two-dimensional sheets. nih.gov

Supramolecular Assembly: By simulating multiple molecules, MD can model the spontaneous aggregation and ordering into larger supramolecular structures. rsc.org This is particularly relevant for understanding its behavior in liquid crystals or the formation of crystalline solids. The interplay between strong, directional hydrogen bonds and weaker, dispersive π-π stacking would dictate the final morphology of the self-assembled material. bath.ac.uk

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) for vibrational and nuclear magnetic resonance spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, offer high accuracy in simulating these properties.

The vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of aromatic azoxy compounds can be reliably predicted using DFT calculations. By simulating these spectra, specific bands can be assigned to the corresponding molecular motions or chemical environments, which is crucial for structural elucidation.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis is typically performed using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govacademie-sciences.fr These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data. academie-sciences.fr For a molecule like Benzenamine, 4,4'-azoxybis-, key vibrational modes include the N=N stretch of the azoxy group, C-N stretching between the benzene (B151609) ring and the nitrogen atoms, and various aromatic C-H and C=C vibrations. While specific computational studies on Benzenamine, 4,4'-azoxybis- are not widely available, analysis of related compounds like azobenzene (B91143) demonstrates the coupling between the central azo vibrations and the phenyl ring modes. slideshare.net For substituted nitrobenzenes, a precursor to azoxy compounds, DFT calculations have been used to assign the characteristic asymmetric and symmetric stretching vibrations of the NO2 group. researchgate.net

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Related Aromatic Compounds

Functional Group/VibrationCompoundCalculation MethodCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N=N Stretchtrans-AzobenzeneMP2/6-31G*14671440
C-N StretchNitrobenzene (B124822)DFT/B3LYP11101107
NO₂ Asymmetric StretchNitrobenzeneDFT/B3LYP15751527
NO₂ Symmetric StretchNitrobenzeneDFT/B3LYP13671349

Data adapted from studies on related compounds to illustrate typical accuracy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating nuclear shielding constants. nih.govruc.dk These calculated values can be correlated with experimental chemical shifts to assign signals accurately. For complex aromatic systems, DFT calculations can help differentiate between isomers and tautomers by predicting their distinct NMR signatures. nih.gov In the case of Benzenamine, 4,4'-azoxybis-, calculations could predict the chemical shifts for the aromatic protons and carbons, noting the influence of the electron-donating amino groups and the anisotropic effects of the azoxy bridge.

The electronic absorption and emission properties of azoxy compounds are governed by electronic transitions within the molecule, primarily involving the π-electron system of the aromatic rings and the n and π orbitals of the azoxy group. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis spectra with good accuracy. researchgate.netchemrxiv.org

For azobenzene and its derivatives, two characteristic absorption bands are typically observed: a strong band in the UV region attributed to the π→π* transition and a weaker band at longer wavelengths in the visible region corresponding to the n→π* transition. researchgate.netpreprints.org The position and intensity of these bands are sensitive to the substituents on the phenyl rings. The introduction of electron-donating groups, such as the amino groups in Benzenamine, 4,4'-azoxybis-, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azoxybenzene. TD-DFT calculations can model these effects and predict the resulting spectra. Studies on azobenzene derivatives have shown that TD-DFT calculations can achieve reasonable agreement with experimental data, aiding in the interpretation of the electronic structure. researchgate.netresearchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax) for Azobenzene Derivatives

CompoundTransitionSolventCalculation MethodCalculated λmax (nm)Experimental λmax (nm)
Azobenzeneπ→πChloroformTD-DFT/CAM-B3LYP328320
Azobenzenen→πChloroformTD-DFT/CAM-B3LYP435433
4-Aminoazobenzeneπ→π*EthanolTD-DFT/B3LYP398398

Data sourced from studies on azobenzene and its derivatives to illustrate the predictive power of TD-DFT. researchgate.netresearchgate.net

Computational Studies on Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a vital tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the transition states that govern reaction rates and selectivity. rsc.orgnih.gov For Benzenamine, 4,4'-azoxybis-, computational studies can illuminate its formation mechanisms and subsequent reactivity.

A key reaction pathway for the formation of azoxyarenes is the enzymatic or chemical oxidation of anilines. nih.gov Computational analysis using quantum chemical (QC) calculations has been performed on the formation of azoxybenzene from aniline. This study revealed a mechanism where aniline is first oxidized to form aromatic hydroxylamine (B1172632) (ArNHOH) and nitroso (ArNO) intermediates. These two species then undergo a spontaneous dehydration condensation to generate the final azoxybenzene product. The computational model calculated the energy barrier for this key condensation step to be 15.7 kcal mol⁻¹, providing fundamental insight into the reaction kinetics. nih.gov

Another characteristic reaction of azoxybenzenes is the Wallach rearrangement, where the azoxy compound rearranges to a hydroxyazobenzene under strong acidic conditions. researchgate.netyoutube.com While detailed computational studies on this rearrangement for Benzenamine, 4,4'-azoxybis- are limited, the general approach involves using DFT to map the potential energy surface of the reaction. This would include locating the structures of intermediates, such as the protonated azoxybenzene and dicationic species, and calculating the energy of the transition states connecting them. Such studies would clarify the precise mechanism and the factors controlling the regioselectivity of the hydroxyl group addition.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their physical properties or biological activities. mdpi.commdpi.com These predictive models are invaluable in materials science and drug discovery for designing new molecules with desired characteristics without the need for exhaustive synthesis and testing. nih.gov

For the azoxy class of compounds, QSAR modeling has been successfully applied. In one study, the antifungal activity of 16 different azoxy compounds was analyzed to build a predictive model. nih.gov The researchers used a partial least-squares method to correlate the antifungal activity with various physicochemical descriptors representing the properties of substituents on the aromatic rings. The resulting QSAR model indicated that antifungal activity was favored by sterically bulky and hydrophobic substituents at one position (R1) and electron-withdrawing substituents at another position (R2). nih.gov This model not only provided mechanistic insight into the structural requirements for activity but also allowed the researchers to propose new candidate compounds with potentially higher potency. nih.gov Such QSPR/QSAR approaches could be applied to Benzenamine, 4,4'-azoxybis- and its derivatives to predict properties like solubility, liquid crystal behavior, or specific biological activities.

Table 3: Descriptors and Their Influence in a QSAR Model for Antifungal Azoxy Compounds

Descriptor TypeSpecific ParameterInfluence on Antifungal Activity
Steric Molar Refractivity (MR) of R1 substituentPositive correlation (bulkier groups increase activity)
Hydrophobicity Hydrophobic parameter (π) of R1 substituentPositive correlation (more hydrophobic groups increase activity)
Electronic Hammett constant (σ) of R2 substituentPositive correlation (electron-withdrawing groups increase activity)

Based on the findings of the chemometric QSAR study on antifungal azoxy compounds. nih.gov

Advanced Materials Science and Non Biological Applications of Benzenamine, 4,4 Azoxybis Derivatives

Polymeric Materials Synthesis and Characterization

Polymer Blends and Composites with Azoxy-Functionalized Components

The incorporation of functional components into polymer blends and composites is a key strategy for developing materials with tailored properties. While direct research on Benzenamine, 4,4'-azoxybis- in polymer blends is limited, the principles can be understood from studies on structurally similar azo-functionalized polymers. The introduction of rigid, functional moieties like the azoxy group into a polymer matrix can significantly influence the material's thermal, mechanical, and optical characteristics.

Functionalized polymers are often used as compatibilizers in immiscible polymer blends, where they migrate to the interface between the two phases, reduce interfacial tension, and improve adhesion. This leads to a more refined morphology and enhanced mechanical properties, such as impact strength. For instance, polymers functionalized with reactive groups have been shown to dramatically improve the impact energy of polypropylene-based blends. The amine groups on Benzenamine, 4,4'-azoxybis- could be used to graft it onto polymers with acidic or epoxy functionalities, creating copolymers that act as effective compatibilizers.

Furthermore, incorporating azoxy-functionalized components can impart specific functionalities to the composite material. Aromatic polyimides containing an azo linkage, for example, have been shown to exhibit reversible photo and thermal contractile behavior. This suggests that composites containing azoxy-based structures could be developed into "smart" materials that respond to external stimuli like heat or light, making them suitable for applications in actuators, sensors, or responsive textiles.

Table 1: Effects of Functional Components on Polymer Blend Properties

Functional GroupPolymer SystemObserved EffectPotential Role of Azoxy-Amines
Glycidyl MethacrylatePolypropylene / Nitrile Butadiene Rubber9-fold improvement in impact energyServe as a reactive compatibilizer after grafting
2-isopropenyl-2-oxazolinePolypropylene / Nitrile Butadiene Rubber9-fold improvement in impact energyEnhance interfacial adhesion in blends
Azo LinkageAromatic PolyimidesReversible photo and thermal contractionInduce stimulus-responsive behavior in composites

Optoelectronic Materials and Devices

Derivatives of Benzenamine, 4,4'-azoxybis- possess electronic and optical properties that make them candidates for use in various optoelectronic applications. The extended π-conjugated system of the azoxybenzene (B3421426) core is central to these properties.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, frequency conversion, and telecommunications. Organic molecules with large π-electron systems, like azoxybenzene derivatives, are of significant interest for their NLO properties.

The primary mechanism behind the NLO response in these molecules is the distortion of the electronic clouds under a strong laser field. Structurally related pseudo-stilbene type azobenzenes are known to possess a significant third-order nonlinear optical response. northwestern.edu This response can be enhanced by extending the π-conjugation of the molecule and by adding strong electron-donating or electron-withdrawing groups at the ends of the molecule. nih.govacs.org The two amine groups in Benzenamine, 4,4'-azoxybis- act as electron-donating groups, which can enhance the NLO properties.

Research on azobenzene (B91143) derivatives has identified several mechanisms contributing to their third-order nonlinearity (χ⁽³⁾), including electronic nonlinearities, trans-cis photoisomerization, and thermal effects. northwestern.edu Materials based on these compounds show promise for ultrafast optical signal processing. northwestern.edu While specific NLO data for Benzenamine, 4,4'-azoxybis- is not widely reported, the properties of similar molecules suggest its potential in this area.

Table 2: Nonlinear Optical Properties of Related Organic Compounds

Compound ClassNLO PropertyTypical Values (esu)Contributing Mechanism
TetrabenzporphyrinsThird-order susceptibility (χ⁽³⁾)1.2–2.8 × 10⁻⁸Electronic
Porphyrin Derivative FilmNonlinear absorption (β)-9.7 × 10⁻⁵ m/WSaturated Absorption
Porphyrin Derivative FilmNonlinear refraction (n₂)-7.56 × 10⁻¹² m²/WSelf-defocusing
AzobenzenesThird-order nonlinearityLarge negative nonlinearityPhotoisomerization

Organic Light-Emitting Diodes (OLEDs) and Solar Cells (as component)

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are technologies based on thin films of organic semiconductor materials. nih.govrsc.orgjmaterenvironsci.com In a typical OLED, organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and recombine in an emissive layer to produce light. jmaterenvironsci.com OSCs operate on a reverse principle, where light absorbed in the organic active layer generates excitons (electron-hole pairs) that are then separated to produce an electric current. nih.gov

The performance of these devices is highly dependent on the properties of the organic materials used, including their energy levels (HOMO/LUMO), charge carrier mobility, and stability. jmaterenvironsci.com While a wide variety of organic compounds, such as pyrazoline derivatives and polyfluorenes, are used in OLEDs and OSCs, the specific application of Benzenamine, 4,4'-azoxybis- or its derivatives as a primary component is not well-documented in current research. psecommunity.orgresearchgate.net

However, the molecular structure suggests potential roles. The amine groups could facilitate hole transport, making derivatives suitable for use in hole transport layers (HTLs). The rigid, conjugated azoxybenzene core could serve as a host material in the emissive layer of an OLED, or as a component in the donor-acceptor blend of an OSC's active layer. Further research would be needed to synthesize appropriate derivatives and evaluate their performance in optoelectronic devices. It is important to distinguish the organic azoxy compounds from "AZO," which commonly refers to Aluminum-doped Zinc Oxide, an inorganic transparent conducting oxide used as an electrode material in these devices. mdpi.comresearchgate.net

Photochromic and Thermochromic Materials

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. doaj.org Thermochromism is a similar phenomenon, but the change is induced by temperature. These properties are of interest for applications such as smart windows, optical data storage, and molecular switches.

The photochromic and thermochromic behavior of azobenzene derivatives is well-established and stems from the reversible trans-cis (or E-Z) isomerization around the central –N=N– double bond. The trans isomer is generally more thermodynamically stable, while irradiation with UV light can convert it to the cis isomer. This process can often be reversed by irradiation with visible light or by heating. acs.org

Azoxybenzene derivatives, containing the related –N=N(O)– group, are also capable of undergoing this isomerization. The presence of the oxygen atom on one of the nitrogen atoms makes the molecule asymmetric and can influence the energy barrier for isomerization and the absorption spectra of the two isomers. This can alter the specific wavelengths of light required for switching and the thermal stability of the isomers compared to their azobenzene counterparts. The amine groups in Benzenamine, 4,4'-azoxybis- would further modify these properties by acting as electron-donating substituents, affecting the electronic structure of the π-system.

Dye Chemistry and Advanced Pigments

The chromophoric nature of the azoxy group, combined with the presence of reactive amine groups, makes Benzenamine, 4,4'-azoxybis- a valuable intermediate in the synthesis of advanced dyes and pigments.

Synthesis of Azo-Dyes and Azoxy-Dyes

Synthesis of Azo-Dyes: Azo dyes are the largest class of synthetic colorants and are characterized by the –N=N– functional group. nih.gov They are typically synthesized via a two-step process: diazotization followed by azo coupling. nih.govunb.ca Benzenamine, 4,4'-azoxybis-, having two primary aromatic amine groups, can be used as a precursor to synthesize bis-azo dyes.

The synthesis process involves:

Diazotization: The two primary amine groups of Benzenamine, 4,4'-azoxybis- are converted into diazonium salts. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). plantarchives.orgcuhk.edu.hk The low temperature is crucial to prevent the unstable diazonium salt from decomposing. nih.gov

Azo Coupling: The resulting bis-diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. jbiochemtech.com The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo linkage. nih.gov

By using two equivalents of a coupling component, a symmetrical bis-azo dye can be formed, containing the central azoxy bridge. This allows for the creation of large, conjugated molecules with intense colors, suitable for use as high-performance pigments.

Synthesis of Azoxy-Dyes: The synthesis of dyes containing the azoxy group itself can be achieved through several methods. These are not typically extensions of Benzenamine, 4,4'-azoxybis-, but rather methods to create the azoxy core structure.

Reductive Dimerization of Nitroso Compounds: A common laboratory and industrial method involves the reduction of nitroaromatic compounds. researchgate.netnih.gov This can proceed through an intermediate nitrosobenzene (B162901) derivative, which then condenses with a hydroxylamine (B1172632) derivative (also formed during the reduction) to yield the azoxy compound. researchgate.net

Oxidation of Anilines: Direct oxidation of aromatic amines can also yield azoxy compounds, providing a route from readily available starting materials. nih.gov

Photochemical Synthesis: A green chemistry approach involves the direct photochemical homocoupling of nitroarenes to form azoxybenzenes without the need for catalysts or additives. rsc.orgchemrxiv.org

These methods allow for the synthesis of a wide variety of substituted azoxybenzenes, which themselves can be functionalized to act as dyes or pigments. nih.govresearchgate.net

Spectroscopic Properties and Colorimetry

The color and spectroscopic behavior of derivatives of Benzenamine, 4,4'-azoxybis- are governed by the electronic transitions within their molecular structure. The core chromophore, consisting of two phenyl rings linked by an azoxy group (-N=N(O)-), possesses an extended π-conjugated system. This system is responsible for the absorption of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectra of these compounds are typically characterized by two main absorption bands:

An intense band at shorter wavelengths, usually in the UV region, attributed to π → π* transitions within the aromatic rings and the azoxy linkage.

A weaker band at longer wavelengths, often extending into the visible region, corresponding to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the azoxy group.

The position (λmax) and intensity of these absorption bands are highly sensitive to the nature of substituents on the phenyl rings and the polarity of the solvent. Electron-donating groups (like the amine groups in the parent compound) or electron-withdrawing groups can significantly alter the energy of the molecular orbitals, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, allows for the fine-tuning of the compound's color. For instance, increasing solvent polarity often leads to a shift in the absorption bands.

Colorimetry, the science of measuring and quantifying color, is crucial for applications such as dyes. The perceived color of a Benzenamine, 4,4'-azoxybis- derivative is complementary to the color of light it absorbs. By modifying the molecular structure, a wide range of colors can be achieved. The relationship between molecular structure and absorption wavelength for related azo dyes illustrates this principle. azom.comanalysis.rsworldwidejournals.com

Table 1: Spectroscopic Data for Representative Azo Dyes in Various Solvents This table presents data for analogous azo compounds to illustrate the spectroscopic principles applicable to azoxy derivatives.

Dye Structure Analog Solvent λmax (nm) Transition Type Reference
Aniline-based Azo Dye Methanol (B129727) ~415 π → π* worldwidejournals.com
Phenol-based Azo Dye Ethanol 350-400 π → π*
Benzoic Acid Azo Dye DMSO ~450 π → π*
Naphthol-based Azo Dye Ethanol ~480 π → π*

Application in Textiles and Coatings

The vibrant colors and chemical versatility of compounds derived from Benzenamine, 4,4'-azoxybis- make them suitable candidates for use as dyes in the textile industry. ekb.egekb.eg Azo compounds, which are structurally similar, represent the largest class of synthetic dyes used for coloring fabrics. ekb.eg Derivatives can be engineered to function as disperse dyes for hydrophobic fibers like polyester (B1180765) or be modified with reactive groups to form covalent bonds with fibers like cotton, resulting in excellent wash fastness. biointerfaceresearch.com

The synthesis of such dyes typically involves the diazotization of an aromatic amine followed by a coupling reaction. ijirset.com In the case of Benzenamine, 4,4'-azoxybis-, the two primary amine groups provide handles for chemical modification. They can be diazotized and coupled with various aromatic compounds (coupling components) to produce a diverse palette of bis-azo or poly-azo dyes, which often exhibit high color strength. jbiochemtech.com

In the field of coatings, polymers derived from Benzenamine, 4,4'-azoxybis- can be developed to provide protective and decorative functions. ulprospector.comtorayfinechemicals.comadv-polymer.com The diamine structure allows it to act as a monomer or a curing agent in the synthesis of high-performance polymers such as polyimides, polyurethanes, or epoxy resins. These polymers can form durable films with applications in:

Protective Coatings: Offering resistance to chemicals, corrosion, and abrasion.

Functional Coatings: Incorporation of the azoxybenzene moiety can impart photoresponsive or liquid crystalline properties, leading to "smart" coatings that respond to external stimuli like light. paint.orgresearchgate.net

Coordination Chemistry and Metal Complexes

The amine functionalities of Benzenamine, 4,4'-azoxybis- and the nitrogen and oxygen atoms of the central azoxy bridge can act as coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. jmchemsci.comresearchgate.netirapa.org

Ligand Design and Synthesis with Benzenamine, 4,4'-azoxybis- Scaffolds

The Benzenamine, 4,4'-azoxybis- molecule serves as an excellent scaffold for designing multidentate ligands. The two terminal amine groups are readily functionalized, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. ajgreenchem.comnih.gov This synthetic flexibility allows for the creation of ligands with varying denticity and electronic properties.

For example, reaction with salicylaldehyde (B1680747) would yield a tetradentate ligand with an N₂O₂ donor set, capable of forming stable chelate complexes with transition metals. The azoxy group itself can also participate in coordination, potentially bridging two metal centers. This modular approach enables the synthesis of a wide array of ligands tailored for specific applications in catalysis or materials science. researchgate.netrdd.edu.iq

Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Derivatives of Benzenamine, 4,4'-azoxybis-, particularly those functionalized with carboxylate groups (e.g., azoxybenzene-tetracarboxylic acid), can act as organic linkers or struts to construct Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks. nih.govscirp.org

A series of coordination polymers have been synthesized using an azoxybenzene-2,2′,3,3′-tetracarboxylic acid linker with various lanthanide ions (Sm, Eu, Gd, Tb, Dy, Er). rsc.org Characterization of these materials involves several key techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise 3D structure, revealing how the metal nodes and organic linkers are connected, the topology of the network, and the presence of any porosity. youtube.com The aforementioned lanthanide-based polymers were found to form one-dimensional zigzag double-chain structures. rsc.org

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to check its crystallinity.

Thermogravimetric Analysis (TGA): This technique assesses the thermal stability of the framework and can identify the loss of solvent molecules from the pores.

Spectroscopic Methods (FT-IR, UV-Vis): These are used to confirm the coordination of the ligand to the metal center. jmchemsci.com

The resulting frameworks can exhibit interesting properties such as luminescence and magnetism, which are dependent on both the metal ion and the azoxy-based linker. rsc.org

Table 2: Characterization Techniques for Azoxy-Based Coordination Polymers

Technique Information Obtained Reference
Single-Crystal X-ray Diffraction 3D structure, connectivity, topology, porosity youtube.com
Powder X-ray Diffraction (PXRD) Phase purity, crystallinity rsc.org
Thermogravimetric Analysis (TGA) Thermal stability, solvent content rsc.org
FT-IR Spectroscopy Confirmation of metal-ligand coordination jmchemsci.comjmchemsci.com
Luminescence Spectroscopy Emission and excitation properties rsc.orgnih.gov
Magnetic Susceptibility Magnetic behavior (ferromagnetic, antiferromagnetic) rsc.org

Applications in Catalysis and Chemical Sensing

The metal complexes and coordination polymers derived from Benzenamine, 4,4'-azoxybis- scaffolds have significant potential in catalysis and chemical sensing.

Catalysis: Metal complexes incorporating redox-active ligands, such as those with an azoxy or azo group, are of great interest in catalysis. mdpi.comdntb.gov.uau-tokyo.ac.jp The ligand can participate in electron transfer processes, stabilizing different oxidation states of the metal center and facilitating catalytic cycles. Azo-containing Schiff base complexes have been shown to act as catalysts for oxidation reactions, such as the oxidation of styrene (B11656) and cyclohexene. researchgate.net Similar reactivity can be anticipated for complexes based on the Benzenamine, 4,4'-azoxybis- framework, particularly in reactions involving oxidation or electron transfer.

Chemical Sensing: Coordination polymers, especially porous MOFs, are promising materials for chemical sensors. mdpi.com Their ability to selectively adsorb small molecules into their pores, coupled with a signal transduction mechanism, forms the basis of sensing. Luminescence is a common signaling method. nih.gov MOFs constructed from emissive linkers or containing luminescent metal ions (like Eu³⁺ or Tb³⁺) can exhibit changes in their fluorescence intensity or wavelength upon interaction with specific analytes. rsc.org For example, cadmium(II) coordination polymers have been developed as multifunctional fluorescent sensors for detecting anions and antibiotics in aqueous media. nih.gov A porous, luminescent MOF based on an azoxy linker could be designed to selectively detect volatile organic compounds or other environmental pollutants. mdpi.com

Environmental Transformation and Degradation Pathways of Benzenamine, 4,4 Azoxybis

Biotic Transformation by Microorganisms and Biodegradation Potential

Biotic transformation, mediated by microorganisms, is a critical process in the environmental degradation of many organic pollutants. The structural similarity of Benzenamine, 4,4'-azoxybis- to azo dyes suggests that similar microbial degradation pathways may be relevant.

The biodegradation of azo compounds is well-documented and often involves a two-step process under anaerobic and aerobic conditions. nih.gov The initial and rate-limiting step is typically the reductive cleavage of the azo bond (–N=N–) under anaerobic conditions, leading to the formation of aromatic amines. It is highly probable that the degradation of azoxy compounds (–N=N(O)–) would proceed through a similar reductive pathway, likely involving the initial reduction of the azoxy group to an azo group, followed by the cleavage of the azo bond.

Under anaerobic conditions in soil and sediment, various bacteria can utilize azo and potentially azoxy compounds as electron acceptors. This reductive process would break down Benzenamine, 4,4'-azoxybis- into simpler aromatic amines. For Benzenamine, 4,4'-azoxybis-, this would likely result in the formation of p-phenylenediamine.

The resulting aromatic amines can then be further degraded under aerobic conditions. Aerobic bacteria can mineralize these amines through pathways involving hydroxylation and ring cleavage, ultimately converting them into carbon dioxide, water, and inorganic nitrogen.

Table 3: Postulated Microbial Degradation Pathway for Benzenamine, 4,4'-azoxybis-

Condition Process Intermediate/Product
AnaerobicReductive cleavage of the azoxy group.p-Phenylenediamine
AerobicAromatic amine degradation via hydroxylation and ring cleavage.Catechol derivatives, aliphatic acids
AerobicMineralization.CO₂, H₂O, NH₃

The efficiency of this sequential anaerobic-aerobic degradation would depend on the specific microbial communities present in the soil or water system and the prevailing environmental conditions.

Specific enzymes within microorganisms are responsible for catalyzing the degradation reactions. For compounds with azo or azoxy linkages, azoreductases are key enzymes. nih.gov These enzymes, found in a wide range of bacteria and some fungi, catalyze the reductive cleavage of the azo bond. It is plausible that azoreductases can also act on the azoxy group, first reducing it to an azo group which is then cleaved. This reduction is often dependent on cofactors such as NADH or FMN.

In addition to reductases, other enzymes such as peroxygenases have been shown to be involved in the synthesis of azoxy compounds from anilines. nih.gov While this is a synthetic pathway, it highlights that enzymes can interact with the azoxy functionality. It is conceivable that other oxidative enzymes, such as laccases or peroxidases, could play a role in the initial transformation of Benzenamine, 4,4'-azoxybis-, particularly in the oxidation of the aromatic rings or the amino groups, making the molecule more amenable to further degradation.

Table 4: Enzymes Potentially Involved in the Transformation of Benzenamine, 4,4'-azoxybis-

Enzyme Class Potential Role Transformation Product
AzoreductasesReductive cleavage of the azoxy/azo bond.Aromatic amines (e.g., p-phenylenediamine)
Laccases/PeroxidasesOxidation of aromatic rings and amino groups.Hydroxylated and/or polymerized products
Mono- and DioxygenasesIncorporation of oxygen into the aromatic rings, initiating ring cleavage.Catechols and subsequent ring-opened products

The specific enzymatic pathways and their efficiencies in degrading Benzenamine, 4,4'-azoxybis- would require further investigation through dedicated microbial and enzymatic studies.

Potential for Bioremediation of Contaminated Sites

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic compounds. For aromatic compounds like Benzenamine, 4,4'-azoxybis-, bioremediation can be a promising and environmentally sustainable cleanup strategy. The potential for bioremediation of sites contaminated with this compound is largely dependent on the presence and activity of microbial populations capable of metabolizing it.

Microbial Degradation Mechanisms: The biodegradation of azoxy compounds is not as extensively studied as that of azo compounds. However, the initial step in the microbial degradation of azo dyes typically involves the reductive cleavage of the azo linkage (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. It is plausible that a similar reductive cleavage of the azoxy bond (-N=N(O)-) of Benzenamine, 4,4'-azoxybis- could occur, yielding aniline (B41778) or related substituted anilines.

Subsequent degradation of the resulting aromatic amines would likely proceed under aerobic conditions. Bacteria capable of degrading aniline and its derivatives are widespread in soil and aquatic environments. These degradation pathways typically involve dioxygenase-mediated ring hydroxylation, followed by ring cleavage and further metabolism through central metabolic pathways.

Factors Influencing Bioremediation: Several environmental factors can influence the efficiency of bioremediation for Benzenamine, 4,4'-azoxybis- contaminated sites:

Oxygen Availability: A sequential anaerobic-aerobic process is often most effective for the complete mineralization of azo and potentially azoxy compounds.

Nutrient Availability: The growth and metabolic activity of degrading microorganisms can be limited by the availability of essential nutrients such as nitrogen, phosphorus, and carbon sources.

pH and Temperature: Microbial activity is optimal within specific pH and temperature ranges.

Bioavailability: The compound's sorption to soil organic matter and sediments can reduce its availability to microorganisms.

Research Findings on Analogous Compounds: Studies on the biodegradation of the fungicide azoxystrobin (B1666510), which contains an azoxy functional group, indicate that microbial degradation is a significant dissipation pathway in soil. While the complete degradation pathway is complex, it demonstrates the susceptibility of the azoxy linkage to microbial attack.

Interactive Table: Potential Microbial Genera for Bioremediation
Microbial GenusPotential Role in DegradationRelevant Compound Class
PseudomonasDegradation of aromatic amines (potential metabolites).Aromatic Amines
RhodococcusDegradation of aromatic amines (potential metabolites).Aromatic Amines
BacillusReductive cleavage of azo bonds.Azo Dyes
SphingomonasDegradation of a wide range of aromatic compounds.Aromatic Compounds

Identification of Environmental Transformation Products and Metabolites

The transformation of Benzenamine, 4,4'-azoxybis- in the environment can lead to the formation of various byproducts through both biotic and abiotic processes. Identifying these transformation products is crucial for a comprehensive environmental risk assessment, as they may exhibit different toxicity and mobility characteristics than the parent compound.

Abiotic Transformation: Photodegradation is likely a significant abiotic transformation pathway for Benzenamine, 4,4'-azoxybis-, particularly in surface waters. The azoxy functional group can absorb ultraviolet (UV) radiation, leading to isomerization and cleavage of the N-N bond. Potential photoproducts could include azobenzene (B91143), nitrosobenzene (B162901), and aniline derivatives. The rate and products of photodegradation will depend on factors such as water depth, turbidity, and the presence of photosensitizing substances like dissolved organic matter.

Biotic Transformation (Metabolites): As discussed in the context of bioremediation, microbial metabolism is expected to play a key role in the transformation of Benzenamine, 4,4'-azoxybis-. The primary metabolites are likely to be the corresponding aromatic amines resulting from the reduction of the azoxy group.

Initial Reduction: Benzenamine, 4,4'-azoxybis- → 4-aminoaniline (p-phenylenediamine) and other related anilines.

Further Aerobic Degradation: The resulting anilines can be further hydroxylated and subsequently undergo ring cleavage to form aliphatic acids, which can then be mineralized to carbon dioxide and water.

Interactive Table: Potential Environmental Transformation Products
Transformation ProductPotential Formation PathwayEnvironmental Compartment
AzobenzenePhotodegradationSurface Water
NitrosobenzenePhotodegradationSurface Water
AnilineMicrobial Reduction, PhotodegradationSoil, Water, Sediment
4-Aminoaniline (p-Phenylenediamine)Microbial ReductionSoil, Water, Sediment
Hydroxylated AnilinesMicrobial OxidationSoil, Water
Ring Cleavage Products (e.g., muconic acid)Microbial OxidationSoil, Water

It is important to note that the identification of these products for Benzenamine, 4,4'-azoxybis- specifically requires further experimental investigation.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate the physicochemical properties of a substance with environmental parameters to simulate its behavior in various compartments such as air, water, soil, and sediment.

Key Parameters for Modeling: To model the environmental fate of Benzenamine, 4,4'-azoxybis-, the following parameters would be essential:

Water Solubility: Influences its transport in aquatic systems.

Vapor Pressure: Determines its potential for volatilization into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter and bioaccumulate in organisms.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Describes its sorption to soil and sediment.

Degradation Half-lives: Quantifies its persistence in different environmental media (e.g., soil, water) under various conditions (aerobic, anaerobic, photolytic).

Persistence Assessment: Persistence is a key factor in assessing the long-term environmental risk of a chemical. It is often evaluated by its degradation half-life (DT50) in different environmental compartments. While specific experimental data for Benzenamine, 4,4'-azoxybis- is not readily available, estimations can be made based on its chemical structure and data from analogous compounds.

The presence of aromatic rings and the azoxy linkage suggests that Benzenamine, 4,4'-azoxybis- may exhibit moderate to high persistence in the environment, particularly in the absence of microbial activity and sunlight. Its potential to sorb to soil and sediment could also contribute to its persistence by reducing its bioavailability for degradation.

Interactive Table: Estimated Environmental Fate Parameters and Persistence
ParameterEstimated Value/BehaviorImplication for Environmental Fate
Water Solubility LowLimited mobility in water; tendency to partition to sediment.
Vapor Pressure LowNot expected to be significantly transported in the atmosphere.
Log Kow HighPotential for bioaccumulation in aquatic organisms.
Koc HighStrong sorption to soil and sediment, leading to lower mobility.
Aerobic Biodegradation Half-life (Soil) Weeks to MonthsModerately persistent in aerobic soil environments.
Anaerobic Biodegradation Half-life (Sediment) Months to YearsPotentially persistent in anaerobic sediments.
Photodegradation Half-life (Water) Days to WeeksPhotolysis is likely a significant degradation pathway in sunlit surface waters.

Note: The values in this table are estimations based on the general properties of azoxy and aromatic compounds and require experimental verification for Benzenamine, 4,4'-azoxybis-.

Future Research Directions and Emerging Paradigms in Benzenamine, 4,4 Azoxybis Chemistry

Integration with Supramolecular Chemistry and Self-Assembly Processes

The exploration of Benzenamine, 4,4'-azoxybis- and its derivatives within the realm of supramolecular chemistry is a burgeoning field. The molecule's distinct geometry, dipole moment, and the hydrogen-bonding capabilities of its terminal amine groups make it an excellent candidate for designing intricate, self-assembling systems.

Future investigations will likely focus on:

Liquid Crystal Formation: Azoxybenzenes are foundational to the study of liquid crystals. nanobioletters.com By modifying the terminal amino groups of Benzenamine, 4,4'-azoxybis-, researchers can tune intermolecular interactions to create novel nematic, smectic, and cholesteric phases. These new liquid crystalline materials could find applications in advanced display technologies and sensors. researchgate.net

Hierarchical Self-Assembly: The photoresponsive nature of the azoxy group can be harnessed to control the hierarchical self-assembly of larger structures. rsc.org For instance, incorporating this moiety into peptides or polymers could allow for the light-induced formation and dissociation of complex nano-architectures, such as fibers, vesicles, and gels. researchgate.netrsc.org

Host-Guest Chemistry: The electron-rich aromatic rings and the polar azoxy bridge can participate in host-guest interactions. Designing macrocyclic hosts that can selectively bind with Benzenamine, 4,4'-azoxybis- could lead to the development of molecular sensors and systems for controlled release.

Two-Dimensional Materials: The self-assembly of azobenzene (B91143) derivatives at solid-liquid interfaces has been shown to be influenced by subtle changes in molecular structure, such as methyl substitution. rsc.org Future work could explore how the amino groups of Benzenamine, 4,4'-azoxybis- direct the formation of ordered two-dimensional monolayers, with potential applications in molecular electronics and surface patterning.

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Atom Economy

While traditional methods for synthesizing azoxy compounds often rely on harsh reagents and produce significant waste, modern chemistry is driving the development of more sustainable alternatives. nih.gov The principles of green chemistry, particularly atom economy, are central to this endeavor. jk-sci.comwordpress.com

Key future directions in the synthesis of Benzenamine, 4,4'-azoxybis- and related compounds include:

Catalytic Oxidative Coupling: Moving away from stoichiometric oxidants, research is focusing on catalytic methods for the oxidation of anilines. nih.govresearchgate.net This includes the use of transition-metal-free catalysts, such as N,N-diisopropylethylamine (DIPEA), which can facilitate the reaction in environmentally benign solvents like water. nih.gov The development of heterogeneous catalysts that can be easily recovered and reused is also a significant goal. tandfonline.com

Biocatalysis: The use of enzymes, such as unspecific peroxygenases, presents a highly sustainable route for the synthesis of azoxy compounds from anilines. nih.gov This approach offers high selectivity and operates under mild conditions, drastically reducing the environmental impact. nih.gov Future work will involve enzyme engineering to improve catalytic efficiency and substrate scope.

Photochemical Synthesis: Light-mediated reactions offer a green and efficient pathway for chemical synthesis. researchgate.net One-pot photochemical methods are being developed for the synthesis of azoxy compounds from nitroaromatics and amines in water, achieving high conversion and selectivity at room temperature. researchgate.netresearchgate.net Graphitic carbon nitride (g-C3N4) has been shown to be an effective photocatalyst for the selective synthesis of azoxy-aromatics from nitroaromatics under visible light. researchgate.net

Flow Chemistry: The use of microreactors in flow chemistry allows for precise control over reaction conditions, improving safety and selectivity in the synthesis of azoxybenzenes from nitrobenzenes under visible light irradiation. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Azoxyarenes
MethodologyKey FeaturesAdvantagesRepresentative YieldsReference
DIPEA-Catalyzed Oxidation of AnilinesTransition-metal-free, uses water as a solvent.Environmentally friendly, economical, mild conditions.Moderate to high yields. nih.gov
Biocatalytic Synthesis (Unspecific Peroxygenases)Enzyme-catalyzed oxidation of anilines.High chemoselectivity (up to 98%), sustainable.Up to 99% conversion. nih.gov
Photochemical Synthesis (g-C3N4)Visible light photocatalysis.High selectivity, room temperature operation.High conversion (>82%). researchgate.net
Zinc-Mediated Reduction of NitroarenesUses zinc as a reducing agent.Sustainable approach.Good to excellent yields. tandfonline.com

Exploration of Advanced Functional Materials with Tunable Properties

The unique photoresponsive and electronic properties of the azoxy group make Benzenamine, 4,4'-azoxybis- a valuable component for advanced functional materials. researchgate.net The ability to tune material properties with external stimuli like light is a key area of research. bohrium.com

Emerging applications and research paradigms include:

Photoresponsive Polymers and Gels: Incorporating Benzenamine, 4,4'-azoxybis- into polymer backbones or as cross-linkers can create materials that change their shape, solubility, or mechanical properties upon light exposure. nih.govmdpi.com This has potential applications in soft robotics, drug delivery, and self-healing materials. nih.gov

Molecular Switches and Data Storage: The reversible cis-trans isomerization of the azoxy group can be exploited for molecular-level data storage. acs.org Research is focused on understanding and controlling the isomerization process in solid-state materials and on surfaces.

Metal-Organic Frameworks (MOFs): Integrating azobenzene and azoxybenzene (B3421426) derivatives into MOFs creates photoresponsive porous materials. rsc.org Light can be used to alter the pore size and shape, enabling controlled gas storage and separation. nih.gov

Nonlinear Optical (NLO) Materials: Azobenzene derivatives have shown potential for NLO applications. mdpi.com Future studies will explore how the specific structure of Benzenamine, 4,4'-azoxybis- contributes to second and third-order NLO properties, which are important for optical communications and computing.

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes and Operando Studies

A fundamental understanding of the photochemical and photophysical processes in Benzenamine, 4,4'-azoxybis- is crucial for its application in advanced materials. azolifesciences.com Advanced spectroscopic techniques, particularly those that can monitor reactions in real-time (operando studies), are providing unprecedented insights.

Future research will likely employ:

Femtosecond Time-Resolved Spectroscopy: This technique allows for the direct observation of the excited-state dynamics of azoxybenzene derivatives on the timescale of molecular vibrations. acs.orgazolifesciences.com It can help to elucidate the precise mechanism of photoisomerization, including the roles of different excited states and the presence of conical intersections.

Operando Spectroscopy (UV-Vis, Raman, IR): By monitoring the spectroscopic signatures of reactants, intermediates, and products during a reaction, operando studies can provide a detailed mechanistic picture. researchgate.net This is particularly valuable for understanding photocatalytic processes and optimizing reaction conditions.

Advanced NMR Techniques: Two-dimensional NMR and solid-state NMR can provide detailed structural information about the different isomers of Benzenamine, 4,4'-azoxybis- and their interactions in complex environments like liquid crystals or polymer matrices.

Photoelectron Spectroscopy: This method can probe the electronic structure of azoxybenzenes and their derivatives, providing insights into the molecular orbitals involved in photoexcitation and isomerization. acs.org

Table 2: Advanced Spectroscopic Techniques for Studying Azoxybenzene Derivatives
TechniqueInformation GainedTimescaleKey ApplicationReference
Femtosecond Time-Resolved SpectroscopyExcited-state dynamics, isomerization pathways.Femtoseconds (10-15 s)Elucidating photoisomerization mechanisms. acs.orgazolifesciences.com
Operando UV-Vis SpectroscopyReal-time monitoring of reactant and product concentrations.Seconds to hoursKinetic analysis of photocatalytic reactions. researchgate.net
Photoelectron SpectroscopyElectronic structure, molecular orbital energies.-Understanding electronic transitions. acs.org

Computational Design of New Azoxy-Based Molecules with Desired Characteristics

In silico methods are becoming indispensable tools in chemical research, allowing for the prediction of molecular properties and the rational design of new functional molecules before their synthesis. azolifesciences.com Computational chemistry offers a powerful approach to exploring the vast chemical space of Benzenamine, 4,4'-azoxybis- derivatives. researchgate.net

Future computational efforts will focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the geometric and electronic structures, absorption spectra, and reaction pathways of new azoxy-based molecules. mdpi.comnih.gov This allows for the screening of candidate molecules for specific applications, such as molecular switches with desired absorption wavelengths. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of azoxy-based molecules over time. nanobioletters.comresearchgate.net This is particularly useful for predicting the phase behavior of liquid crystals, the dynamics of self-assembly, and the mechanical properties of polymers. nanobioletters.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR): By developing mathematical models that correlate molecular structure with physicochemical properties, QSPR can be used to predict the properties of new azoxy compounds. researchgate.net

Design of Multi-State Photoswitches: Computational studies are crucial for designing complex photoswitches based on multiple azoxy units, where different isomers can be selectively accessed with specific wavelengths of light. mdpi.comsemanticscholar.org

By combining these computational approaches with experimental validation, researchers can accelerate the discovery and development of new azoxy-based materials with tailored properties for a wide range of applications. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzenamine, 4,4'-azoxybis- derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions of aromatic amines with azoxy linkers. For example, diacetylene-functionalized derivatives are synthesized via Sonogashira coupling under inert atmospheres, using palladium catalysts and copper iodide co-catalysts in dimethylformamide (DMF) . Optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization in dichloromethane (DCM) improves purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of Benzenamine, 4,4'-azoxybis- in polymer composites?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies amine and azoxy functional groups (N-H stretching at ~3400 cm⁻¹, N=N-O vibrations at 1350–1450 cm⁻¹) . Nuclear magnetic resonance (NMR) confirms regiochemistry: 1H^1H-NMR resolves aromatic protons (δ 6.8–7.2 ppm), while 13C^13C-NMR distinguishes sp² carbons in the azoxy bridge . Mass spectrometry (HRMS) validates molecular weight, particularly for derivatives like 4,4'-methylenebis(N-methylaniline) .

Q. How should thermal stability studies be designed to evaluate Benzenamine, 4,4'-azoxybis- in epoxy resin composites?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min, 25–800°C) quantifies decomposition stages. For example, cellulose-reinforced epoxy composites containing 4,4'-methylenebis derivatives show 17–39% mass loss at 300–400°C, attributed to amine degradation . Differential scanning calorimetry (DSC) complements TGA by identifying glass transition temperatures (TgT_g) and crosslinking behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition products of Benzenamine, 4,4'-azoxybis- derivatives?

  • Methodological Answer : Discrepancies arise from atmospheric conditions (inert vs. oxidative). For instance, under nitrogen, 4,4'-methylenebis(N-methylaniline) primarily releases methylamine fragments (m/z 31), while oxidative environments produce nitrobenzene derivatives (detected via GC-MS) . Controlled experiments with variable heating rates and coupled TGA-GC/MS systems are critical for reproducible product profiling .

Q. What computational approaches are used to predict the electronic properties of Benzenamine, 4,4'-azoxybis- in covalent organic frameworks (COFs)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge transfer in diacetylene-linked COFs. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts photocatalytic hydrogen evolution efficiency, as demonstrated for BDDA-based frameworks . Molecular dynamics simulations assess porosity and stability in solvents like DMF .

Q. What methodologies assess the carcinogenic potential of 4,4'-azoxybis- derivatives, and how do in vitro models correlate with in vivo findings?

  • Methodological Answer : IARC guidelines recommend Ames tests (Salmonella typhimurium strains TA98/TA100) for mutagenicity and mammalian cell transformation assays (e.g., Syrian hamster embryo cells) . For 4,4'-methylenebis(N,N-dimethyl)benzenamine, in vitro DNA repair assays (E. coli) correlate with rodent carcinogenicity (liver adenomas in mice, thyroid carcinomas in rats) . Dose-response studies in Sprague-Dawley rats (0.1–1% dietary administration) validate toxicity thresholds .

Q. How does the incorporation of fluorinated substituents impact the solubility and reactivity of Benzenamine, 4,4'-azoxybis- derivatives?

  • Methodological Answer : Hexafluoroisopropylidene groups (e.g., in 3,3'-(hexafluoroisopropylidene)dianiline) enhance solubility in polar aprotic solvents (DMF, DMSO) due to reduced crystallinity . Fluorine's electron-withdrawing effect lowers HOMO energy, increasing oxidative stability (cyclic voltammetry shows oxidation potentials shifted by +0.3 V vs. non-fluorinated analogs) .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for Benzenamine, 4,4'-azoxybis- in hydrogen evolution reactions?

  • Methodological Answer : Discrepancies stem from (1) linker geometry (diacetylene vs. methylene bridges), which alters π-conjugation and charge separation , and (2) synthetic impurities (e.g., residual palladium in COFs reduces active sites). Controlled synthesis with ICP-MS validation of metal content (<10 ppm) and standardized photocatalytic testing (λ > 420 nm, 10% methanol scavenger) improve comparability .

Safety and Handling

Q. What protocols mitigate risks when handling Benzenamine, 4,4'-azoxybis- derivatives with suspected carcinogenicity?

  • Methodological Answer : Follow IARC recommendations: use glove boxes (<1 ppm airborne exposure), conduct routine cytotoxicity assays (MTT tests on HEK293 cells), and employ closed-system reactors for synthesis . Waste must be neutralized with 10% acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.